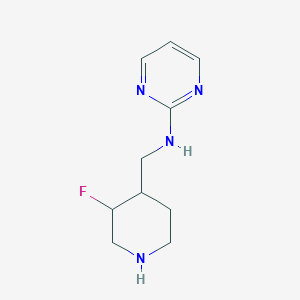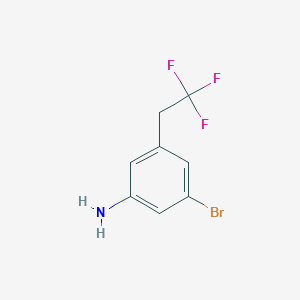
3-Bromo-5-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a trifluoroethyl group at the 5-position. This compound is known for its unique chemical properties due to the presence of both bromine and trifluoroethyl groups, which make it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,2,2-trifluoroethyl)aniline typically involves the bromination of 5-(2,2,2-trifluoroethyl)aniline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as nitration, reduction, and bromination, followed by purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3-Bromo-5-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
3-Bromo-5-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the bromine and trifluoroethyl groups on the aniline ring. This unique structure imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C8H7BrF3N |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c9-6-1-5(2-7(13)3-6)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
YCOPMWCNHWMHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate](/img/structure/B12981843.png)
![5-(Methoxycarbonyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12981846.png)

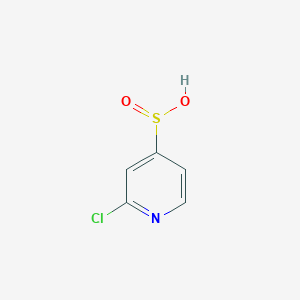
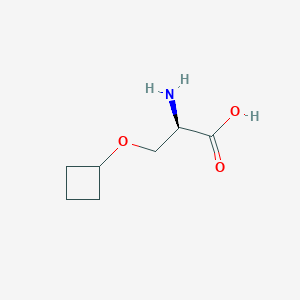
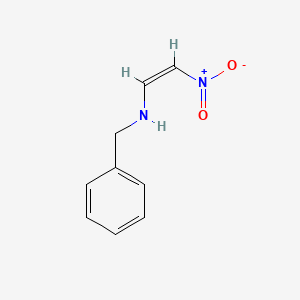
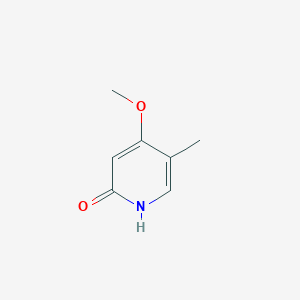
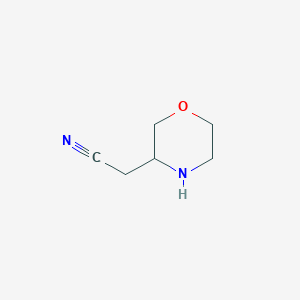
![(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12981917.png)
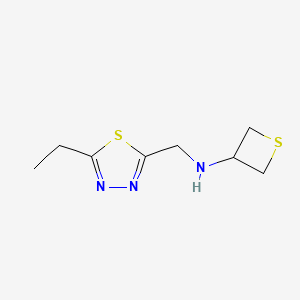
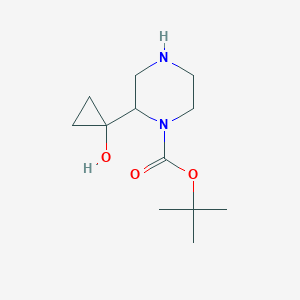
![7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B12981941.png)
![Trans-4-(2-((R)-1-hydroxyethyl)-6-(phenylsulfonyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane-1-carbonitrile](/img/structure/B12981946.png)
